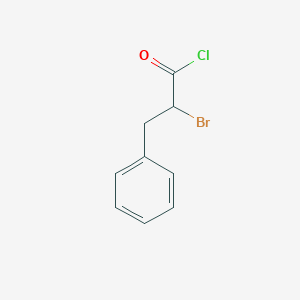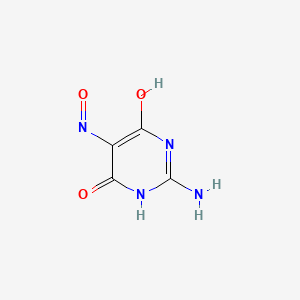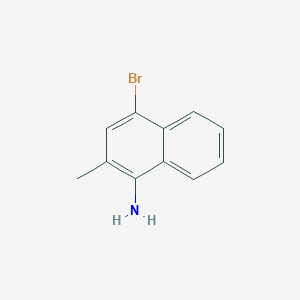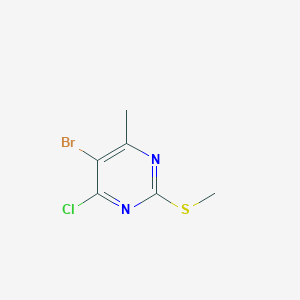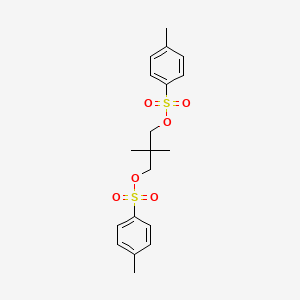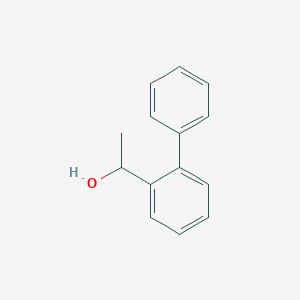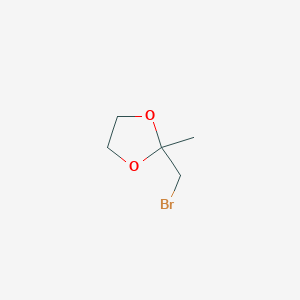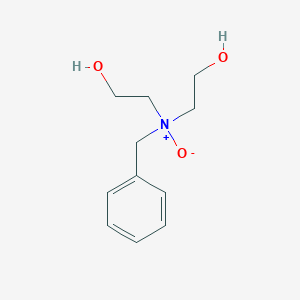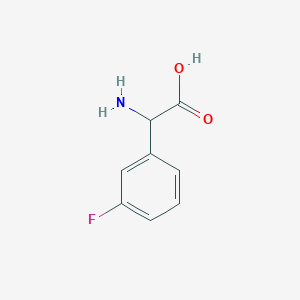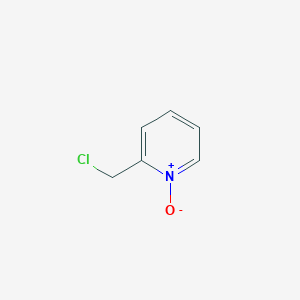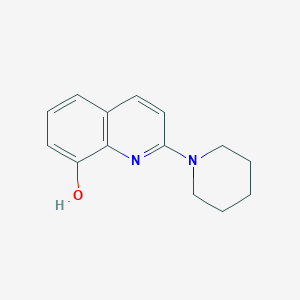
2-(哌啶-1-基)喹啉-8-酚
描述
"2-(Piperidin-1-yl)quinolin-8-ol" and its derivatives have been the subject of research due to their potential pharmacological activities and applications in molecular recognition. The compound represents a class of quinoline derivatives that are modified with a piperidinyl group, potentially offering a variety of biological activities and chemical properties. The synthesis and study of this compound and its derivatives are of interest in the development of new therapeutic agents and materials with specific chemical and physical properties.
Synthesis Analysis
Synthesis approaches for "2-(Piperidin-1-yl)quinolin-8-ol" derivatives typically involve condensation reactions, Claisen-Schmidt condensation, or multi-step synthetic pathways starting from commercially available precursors. For instance, Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide has been synthesized through condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in ethanol (Afzal et al., 2012). Additionally, ultrasound- and microwave-assisted synthesis has been employed for efficient preparation of related derivatives (Ashok et al., 2014).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of similar compounds have been investigated both experimentally and theoretically using techniques like FT-IR, FT-Raman, and NMR spectroscopy, as well as density functional theory (DFT) calculations. For example, 1-(quinolin-3-yl)piperidin-2-ol's structure was elucidated, revealing insights into its stability and non-linear optical properties (Suresh et al., 2015).
科学研究应用
Summary of the Application
“2-(Piperidin-1-yl)quinolin-8-ol” is used in the synthesis of quinoline thiosemicarbazones, which have shown potential as inhibitors of cholinesterases. These enzymes are targeted in the treatment of Alzheimer’s disease, a neurodegenerative disorder characterized by cognitive dysfunction, memory loss, and intellectual decline .
Methods of Application or Experimental Procedures
The compound is synthesized via the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and (un)substituted thiosemicarbazides . The structures of the synthesized compounds were established using spectroscopic techniques .
Results or Outcomes
The synthesized compounds were evaluated for their potential as anti-Alzheimer’s agents using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Among them, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide emerged as the most potent dual inhibitor of AChE and BChE with IC50 values of 9.68 and 11 .
2. Antimicrobial Activity
Summary of the Application
Quinoline derivatives, including “2-(Piperidin-1-yl)quinolin-8-ol”, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Methods of Application or Experimental Procedures
The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Results or Outcomes
Quinoline derivatives are used extensively in the treatment of various infections, including urinary tract, respiratory, and bone joint infections, as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
3. Monoamine Oxidase Inhibition
Summary of the Application
Quipazine, a derivative of “2-(Piperidin-1-yl)quinolin-8-ol”, has been found to produce a weak inhibition of monoamine oxidase in both in-vitro and in-vivo studies . Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibitors of this enzyme are used in the treatment of psychiatric disorders.
Methods of Application or Experimental Procedures
The target compound was designed based on the fact that Quipazine produces a weak inhibition of monoamine oxidase .
Results or Outcomes
The study found that Quipazine, a derivative of “2-(Piperidin-1-yl)quinolin-8-ol”, produces a weak inhibition of monoamine oxidase .
4. Photocatalytic Synthesis
Summary of the Application
“2-(Piperidin-1-yl)quinolin-8-ol” is used in the photocatalytic synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides . Quinolin-2(1H)-ones are important due to their prevalence in natural products and pharmacologically useful compounds .
Methods of Application or Experimental Procedures
The synthesis is achieved through an unconventional and hitherto unknown photocatalytic approach . This reagent-free, highly atom economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .
Results or Outcomes
The robustness of the methodology has been successfully demonstrated with easy scaling up to the gram scale .
5. Antimalarial Activity
Summary of the Application
Among the synthesized derivatives, 2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime (40), having low micromolar activity against P. falciparum, showed potent antimalarial activity compared with chloroquine as standard .
Methods of Application or Experimental Procedures
The compound was synthesized and tested for its antimalarial activity against P. falciparum .
Results or Outcomes
The compound showed potent antimalarial activity compared with chloroquine as standard .
6. Inhibition of Monoamine Oxidase
Summary of the Application
Quipazine, a derivative of “2-(Piperidin-1-yl)quinolin-8-ol”, has been found to produce a weak inhibition of monoamine oxidase in both in-vitro and in-vivo studies . Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibitors of this enzyme are used in the treatment of psychiatric disorders.
Methods of Application or Experimental Procedures
The target compound was designed based on the fact that Quipazine produces a weak inhibition of monoamine oxidase .
Results or Outcomes
The study found that Quipazine, a derivative of “2-(Piperidin-1-yl)quinolin-8-ol”, produces a weak inhibition of monoamine oxidase .
安全和危害
未来方向
Piperidines, including “2-(Piperidin-1-yl)quinolin-8-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
属性
IUPAC Name |
2-piperidin-1-ylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8,17H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMWXCLCXPKPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298262 | |
| Record name | 2-(piperidin-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)quinolin-8-ol | |
CAS RN |
31570-94-2 | |
| Record name | 31570-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(piperidin-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




